

# In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine

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## Compound of Interest

Compound Name: **4-Bromo-2,7-naphthyridin-1-amine**

Cat. No.: **B1290604**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular weight, and potential applications of **4-Bromo-2,7-naphthyridin-1-amine**. This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.

## Core Molecular Data

**4-Bromo-2,7-naphthyridin-1-amine** is a substituted naphthyridine, a class of compounds known for a wide range of biological activities. The inclusion of a bromine atom and an amine group on the naphthyridine scaffold provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex biologically active molecules.[\[1\]](#)

## Molecular Weight and Composition

The molecular formula for **4-Bromo-2,7-naphthyridin-1-amine** is C<sub>8</sub>H<sub>6</sub>BrN<sub>3</sub>.[\[2\]](#) Its molecular weight is calculated based on the standard atomic weights of its constituent elements, as provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights. The experimentally determined and commonly cited molecular weight is approximately 224.06 g/mol .[\[2\]](#)

The table below summarizes the elemental composition and the contribution of each element to the total molecular weight.

Element	Symbol	Count	Standard Atomic Weight ( g/mol )	Contribution to Molecular Weight ( g/mol )
Carbon	C	8	12.011	96.088
Hydrogen	H	6	1.008	6.048
Bromine	Br	1	79.904	79.904
Nitrogen	N	3	14.007	42.021
Total		224.061		

## Potential Applications in Drug Discovery

Naphthyridine scaffolds are prevalent in numerous biologically active compounds, exhibiting a range of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] The 2,7-naphthyridine core, in particular, has been identified in natural products and synthetic compounds with demonstrated cytotoxic effects against human cancer cell lines.[3][4]

**4-Bromo-2,7-naphthyridin-1-amine** serves as a key intermediate in the synthesis of more complex molecules targeting various enzymes and receptors.[1] Its utility is particularly noted in the construction of protein degrader building blocks and other potential drug candidates for diseases such as cancer and inflammatory conditions.[1][2]

## Generalized Experimental Protocols

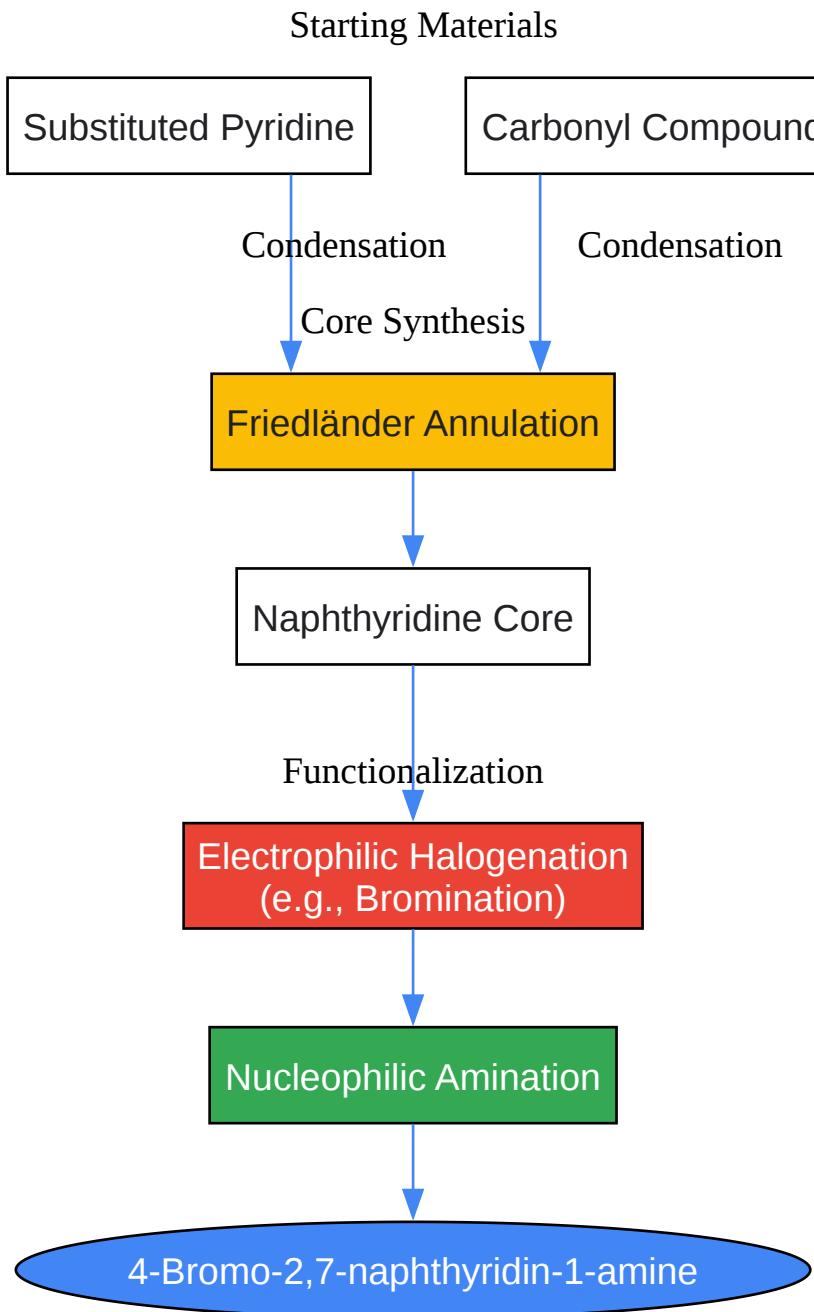
While a specific, detailed synthesis protocol for **4-Bromo-2,7-naphthyridin-1-amine** is not readily available in the public domain, its synthesis can be envisioned through established methods for constructing substituted naphthyridine rings. A common and versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an  $\alpha$ -methylene group.

## General Synthetic Workflow for a Substituted 2,7-Naphthyridine

A plausible synthetic route could involve the following conceptual steps:

- Preparation of a Substituted Pyridine Precursor: The synthesis would likely begin with a suitably substituted pyridine ring that contains an amino group and a precursor to the second ring, such as a nitrile or acetyl group.
- Ring Closure/Cyclization: A cyclization reaction would then be employed to form the second fused ring of the naphthyridine core. This could be achieved through various condensation reactions.
- Halogenation: Introduction of the bromine atom at the 4-position could be accomplished through electrophilic aromatic substitution on the naphthyridine ring system. The regioselectivity of this step would be crucial.
- Amination: The final step would be the introduction of the amine group at the 1-position. This might be achieved through a nucleophilic aromatic substitution reaction, potentially on a precursor with a suitable leaving group at that position.

The following diagram illustrates a generalized workflow for the synthesis of a substituted naphthyridine, which could be adapted for **4-Bromo-2,7-naphthyridin-1-amine**.



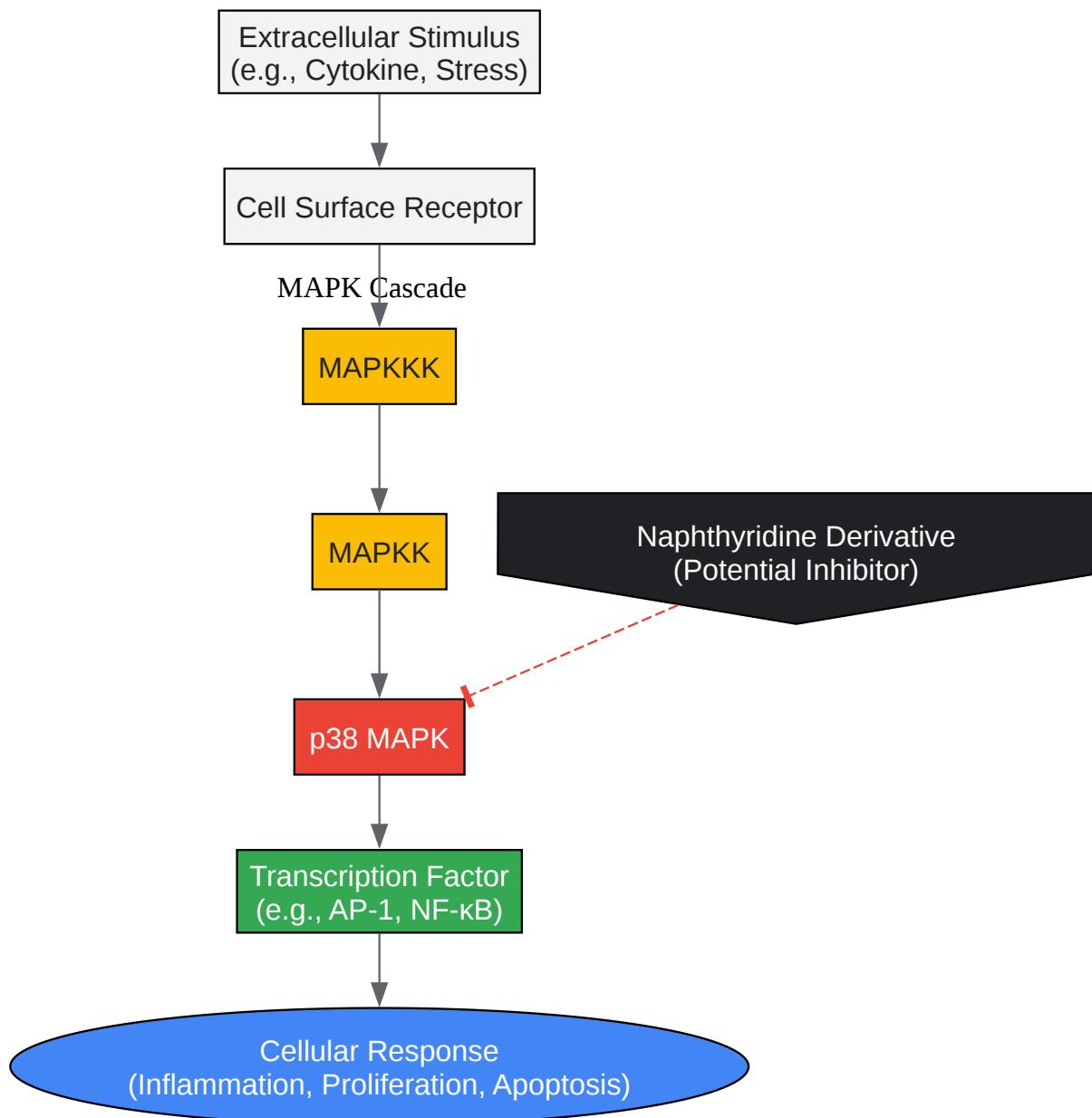
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Generalized Synthetic Workflow for Substituted Naphthyridines.

## Potential Signaling Pathway Interaction

Given the interest in naphthyridine derivatives as anticancer agents, a compound like **4-Bromo-2,7-naphthyridin-1-amine** could be explored as a modulator of key signaling pathways

implicated in cancer progression, such as the p38 MAPK pathway, which is a target for inflammatory diseases and has crosstalk with cancer pathways.<sup>[7]</sup> The following diagram illustrates a simplified representation of a signaling cascade that could be a target for such a molecule.



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## Hypothetical Inhibition of the p38 MAPK Signaling Pathway.

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